Product packaging for Stilphostrol(Cat. No.:CAS No. 5965-09-3)

Stilphostrol

Cat. No.: B1259541
CAS No.: 5965-09-3
M. Wt: 428.3 g/mol
InChI Key: NLORYLAYLIXTID-ISLYRVAYSA-N
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Description

Contextualization within Synthetic Estrogen Research

Stilphostrol belongs to the stilbestrol group of compounds, which are characterized by a core 4,4'-dihydroxystilbene (B84347) structure. wikipedia.org It is a derivative of diethylstilbestrol (B1670540) (DES), a potent synthetic estrogen first synthesized in 1938. wikipedia.orgnih.gov DES itself is a nonsteroidal open-ring analog of the natural steroidal estrogen, estradiol (B170435). wikipedia.org The development of synthetic estrogens like DES and its derivatives, including this compound, was a pivotal moment in medicinal chemistry, offering orally active and more metabolically stable alternatives to natural estrogens. wikipedia.org

The estrogenic activity of these compounds is attributed to their ability to bind to and activate estrogen receptors, mimicking the effects of endogenous estrogens like estradiol. wikipedia.orgwikipedia.org The molecular structure of DES, and by extension its derivatives, closely resembles that of estradiol, particularly in the distance between the terminal hydroxyl groups, which is crucial for receptor binding. wikipedia.org this compound, as a phosphate (B84403) ester of DES, was designed to enhance water solubility, a key property for certain pharmaceutical formulations. wikipedia.org Research into synthetic estrogens has also led to the development of various derivatives to modulate activity and target specific tissues. cdnsciencepub.comhep.com.cnresearchgate.netacs.org

Historical Trajectory of Chemical Research on this compound

The history of this compound is intrinsically linked to its parent compound, diethylstilbestrol. Following the synthesis of DES in 1938 by Leon Golberg and his team, extensive research was undertaken to explore its therapeutic potential. wikipedia.orghep.com.cn this compound, or diethylstilbestrol diphosphate (B83284), was patented in 1941. wikipedia.org The primary motivation for creating this phosphate ester was to produce a water-soluble form of DES. wikipedia.org

In the 1950s, researchers began investigating the use of water-soluble estrogens for various medical applications. wikipedia.org Notably, studies initiated in 1952 explored the intravenous administration of fosfestrol (B1227026) for prostate cancer, with findings published in 1955. wikipedia.org This led to its introduction for medical use in the mid-1950s under brand names such as this compound. wikipedia.org Further research has focused on its pharmacokinetic properties and its conversion to the active DES form in the body. auajournals.orgdntb.gov.ua

Role as a Prodrug in Biochemical Systems

This compound functions as a prodrug, meaning it is biologically inactive in its administered form and must be metabolized in the body to its active therapeutic agent. wikipedia.org In this case, this compound is the diphosphate ester of diethylstilbestrol. wikipedia.orgnih.gov

Upon administration, this compound is dephosphorylated by enzymes present in the body, particularly acid phosphatases which are found in high concentrations in prostatic tissue. wikipedia.orgmdedge.com This enzymatic action cleaves the phosphate groups, converting this compound into the pharmacologically active diethylstilbestrol. wikipedia.org DES then acts as a potent agonist of the estrogen receptor. wikipedia.orgwikipedia.org This targeted activation in specific tissues was a key concept behind its design. The conversion of this compound to DES has been studied in various species to understand its kinetic behavior. auajournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22O8P2 B1259541 Stilphostrol CAS No. 5965-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(E)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate
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InChI

InChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24)/b18-17+
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InChI Key

NLORYLAYLIXTID-ISLYRVAYSA-N
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Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O
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Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)(O)O)/C2=CC=C(C=C2)OP(=O)(O)O
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Molecular Formula

C18H22O8P2
Record name DIETHYLSTILBESTROL DIPHOSPHATE
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DSSTOX Substance ID

DTXSID3046906
Record name Diethylstilbestrol diphosphate
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Molecular Weight

428.3 g/mol
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Physical Description

Diethylstilbestrol diphosphate is an odorless off-white crystalline powder. (NTP, 1992)
Record name DIETHYLSTILBESTROL DIPHOSPHATE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name DIETHYLSTILBESTROL DIPHOSPHATE
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Density

1 (NTP, 1992)
Record name DIETHYLSTILBESTROL DIPHOSPHATE
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CAS No.

522-40-7
Record name DIETHYLSTILBESTROL DIPHOSPHATE
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Record name Fosfestrol
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Record name Diethylstilbestrol diphosphate [USP]
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Record name Diethylstilbestrol diphosphate
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Record name Fosfestrol
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Record name FOSFESTROL
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Melting Point

399 to 403 °F (decomposes) (NTP, 1992)
Record name DIETHYLSTILBESTROL DIPHOSPHATE
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Synthetic Methodologies and Analogues of Stilphostrol

Chemical Synthesis Pathways of Stilphostrol (Diethylstilbestrol Diphosphate)

This compound, also known as fosfestrol (B1227026), is a synthetic, nonsteroidal estrogen that acts as a prodrug for diethylstilbestrol (B1670540) (DES). patsnap.com Its synthesis is fundamentally a two-stage process: first, the preparation of the DES precursor, followed by the addition of phosphate (B84403) groups.

Esterification Reactions for Diphosphate (B83284) Formation

The conversion of diethylstilbestrol into this compound involves the phosphorylation of the two phenolic hydroxyl groups on the DES molecule. This chemical transformation is an esterification reaction where the hydroxyl groups react with a phosphorylating agent to form phosphate esters.

While specific industrial synthesis protocols are proprietary, the general chemical principles involve reacting DES with a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid. The reaction converts the hydroxyl (-OH) groups into diphosphate (-OPO₃H₂) groups, significantly increasing the water solubility of the compound. This conversion is critical as this compound is often administered intravenously; upon administration, endogenous enzymes, specifically phosphatases, hydrolyze the phosphate esters to release the active DES molecule in the body. patsnap.com

Precursor Chemistry (Diethylstilbestrol)

The synthesis of the direct precursor, diethylstilbestrol (DES), has been approached through several pathways since its initial discovery in 1938. assignmentpoint.com DES is a stilbene (B7821643) derivative, characterized by a central carbon-carbon double bond with two phenyl groups arranged in a trans configuration. assignmentpoint.com

One established synthetic route begins with the precursor desoxyanisoin. The process involves the following key steps:

Alkylation: Desoxyanisoin is alkylated using ethyl iodide in the presence of a base like sodium ethoxide. assignmentpoint.com

Grignard Reaction: The resulting ketone intermediate is then reacted with ethylmagnesium bromide. assignmentpoint.com

Dehydration and Demethylation: The tertiary alcohol formed from the Grignard reaction undergoes dehydration. The resulting product's methyl ether groups are then cleaved, typically by heating with potassium hydroxide, to yield the final diethylstilbestrol molecule with its characteristic free hydroxyl groups. assignmentpoint.com

An alternative historical synthesis involves the pinacol (B44631) rearrangement of appropriate precursor molecules to form the characteristic stilbene backbone of DES.

PrecursorKey IntermediatesFinal Step
DesoxyanisoinAlkylated ketone, CarbinolDemethylation
Pinacol-type compoundsPinacoloneRearrangement

Development and Synthesis of this compound Analogues and Derivatives

The stilbene scaffold of this compound and its active form, DES, has served as a template for the development of numerous analogues and derivatives. The primary goals of these synthetic efforts are to enhance therapeutic efficacy, improve selectivity for target receptors, and develop tools for research.

Structural Modification Strategies

Chemists have employed several strategies to modify the basic stilbene structure. These modifications are designed to alter the molecule's electronic properties, steric profile, and metabolic stability.

Ring Substitution: Introducing different functional groups onto the phenyl rings is a common strategy. For example, catechol analogues of DES have been synthesized, where additional hydroxyl groups are added to the phenyl rings. nih.govnih.gov Acetoxylated derivatives, such as 3,4-Bis(3',4'-diacetoxyphenyl)hex-3-ene, have also been created to study how such changes affect receptor binding and biological activity. nih.govnih.gov

Fluorination: The synthesis of fluorinated derivatives, such as tetrafluorodiethylstilbestrol, has been explored. Introducing fluorine atoms can alter the molecule's binding affinity for estrogen receptors and its metabolic profile.

Alkylation and Etherification: Modifying the hydroxyl groups through methylation or other forms of etherification is another approach to create derivatives with altered lipophilicity and metabolic stability.

Design Principles for Modified Stilbenes

The design of new stilbene derivatives is guided by established principles of medicinal chemistry aimed at optimizing the structure-activity relationship (SAR).

Improving Pharmacokinetics: Modifications are often intended to enhance properties like oral bioavailability and metabolic resistance. For instance, converting hydroxyl groups to methoxy (B1213986) groups can increase lipophilicity, potentially improving cell uptake and stability.

Modulating Receptor Affinity: The primary biological targets for stilbene estrogens are the estrogen receptors (ERα and ERβ). patsnap.com Structural changes directly impact how strongly a derivative binds to these receptors. Research on catechol analogues has shown that the position and number of hydroxyl or acetoxy groups significantly influence the relative binding affinity (RBA) for the estrogen receptor. nih.govnih.gov

Conformational Constraints: The three-dimensional shape of a molecule is crucial for its interaction with a receptor. The synthesis of conformationally restricted analogues helps to probe the optimal geometry for receptor binding and activation.

Modification StrategyDesign PrincipleDesired OutcomeExample Compound
Catechol/Acetoxy SubstitutionModulate Receptor AffinityAltered estrogen receptor binding4(4'-acetoxyphenyl)-3(3',4'-diacetoxyphenyl)hex-3-ene nih.govnih.gov
FluorinationAlter Electronic Properties & MetabolismModified receptor interaction and stabilityTetrafluorodiethylstilbestrol
MethylationIncrease LipophilicityImproved cell uptake and metabolic stabilityMethoxy-stilbene derivatives

Radiosynthesis of this compound Derivatives for Research Applications

For research purposes, particularly in molecular imaging, stilbene derivatives are often labeled with positron-emitting isotopes like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). These radiolabeled compounds can be used as probes in Positron Emission Tomography (PET) to visualize and quantify the distribution of targets like the aryl hydrocarbon receptor or estrogen receptors in vivo. nih.govnih.gov

The synthesis of these radiotracers involves introducing the radionuclide in a late stage of the synthesis to minimize the time required for preparation, given the short half-lives of these isotopes (¹¹C: ~20 min; ¹⁸F: ~110 min). Common strategies include:

¹¹C-Methylation: A precursor molecule with a free hydroxyl group is reacted with a radiolabeled methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate, to introduce a ¹¹C-methoxy group. nih.gov

¹⁸F-Fluorination: A precursor is synthesized with a suitable leaving group (e.g., a nitro or trimethylammonium group) that can be displaced by [¹⁸F]fluoride in a nucleophilic substitution reaction. nih.gov

These radiosynthesized stilbene derivatives are invaluable tools for studying receptor expression in cancers and other diseases, helping to guide the development of targeted therapies. nih.govnih.gov

Analytical Chemistry Methods for this compound Characterization in Research

The characterization and quantification of this compound (fosfestrol), a synthetic, nonsteroidal estrogen, are crucial in research to understand its pharmacokinetics, stability, and purity. Various analytical chemistry methods are employed for its detailed analysis, primarily falling into chromatographic and spectroscopic techniques.

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, Capillary Electrophoresis)

Chromatographic methods are fundamental for separating this compound from its prodrug, diethylstilbestrol (DES), and other metabolites or impurities in complex biological and pharmaceutical samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of this compound, typically after its hydrolysis to diethylstilbestrol (DES). nih.gov Due to the low volatility of this compound and DES, derivatization is often required before GC analysis. A common approach involves converting the analytes into more volatile trimethylsilyl (B98337) (TMS) derivatives. This method offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies in plasma and tissues. nih.govnih.govauajournals.org

A dual assay approach can be used to quantify the phosphorylated parent drug. One analysis directly measures existing DES, while a second is performed after treating the sample with alkaline phosphatase to hydrolyze this compound into DES. The difference between the two results indicates the amount of phosphorylated DES (this compound) originally present. nih.gov

ParameterDescriptionReference
TechniqueCapillary Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov
DerivatizationConversion to Trimethylsilyl (TMS) derivatives to increase volatility.
DetectionSelected-ion recording mass spectrometry for high selectivity and sensitivity. nih.gov
ApplicationPharmacokinetic studies in human plasma and animal tissues (prostate, liver). nih.gov
Quantification of this compoundIndirectly measured by enzymatic hydrolysis (using alkaline phosphatase) to DES, followed by GC-MS analysis of the resulting DES. nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis has been established as a rapid and reliable method for the direct determination of this compound (fosfestrol) in pharmaceutical formulations. nih.gov This technique separates ions based on their electrophoretic mobility in an electric field, offering high resolution and short analysis times. researchgate.net The method can be optimized by adjusting parameters such as the carrier electrolyte concentration, applied voltage, and injection volume. nih.gov

A key advantage of CE is that it often requires simple sample preparation and avoids the use of non-aqueous solvents, making it an efficient alternative to other chromatographic techniques like HPLC. nih.gov

ParameterOptimized ConditionReference
TechniqueCapillary Zone Electrophoresis nih.gov
Carrier Electrolyte10 mM sodium tetraborate (B1243019) solution nih.gov
Applied Voltage30 kV nih.gov
Detection Wavelength240 nm (UV absorbance) nih.gov
Migration TimeApproximately 6.6 minutes nih.gov
Linearity Range3-150 mg/L nih.gov
Limit of Detection (LOD)1 mg/L nih.gov

Spectroscopic Approaches

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography (GC-MS, LC-MS), mass spectrometry provides critical information on the molecular weight of this compound. mdpi.com Furthermore, by inducing fragmentation of the molecule, MS generates a unique pattern of fragment ions, which serves as a "fingerprint" for structural confirmation. This fragmentation pattern can reveal the loss of phosphate groups and cleavage within the stilbene core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for unambiguous structure determination.

¹H NMR: Would provide information about the number and environment of protons in the molecule, showing characteristic signals for the aromatic protons on the phenyl rings and the ethyl groups (-CH₂- and -CH₃).

¹³C NMR: Would identify all unique carbon atoms in the this compound structure, including those in the aromatic rings, the ethyl groups, and the double bond.

³¹P NMR: This is particularly important for this compound, as it would show a distinct signal confirming the presence and chemical environment of the phosphate groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com The IR spectrum of this compound would be expected to show characteristic absorption bands for:

P=O (phosphoryl group) stretching.

P-O-C (phosphate ester) stretching.

C=C stretching from the stilbene double bond.

C-H stretching and bending from the aromatic rings and ethyl groups.

Aromatic C=C ring stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended conjugated system of the stilbene core in this compound allows it to absorb light in the UV region. The UV-Vis spectrum provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is characteristic of the stilbene chromophore and can be used for quantitative analysis, as demonstrated in capillary electrophoresis detection. nih.govnih.gov

Molecular Mechanisms of Action of Stilphostrol and Its Active Metabolites

Prodrug Activation and Biotransformation Pathways

The conversion of Stilphostrol to its active form, DES, is a critical step in its mechanism of action. This biotransformation primarily involves enzymatic hydrolysis. patsnap.com

This compound is chemically diethylstilbestrol (B1670540) diphosphate (B83284). nih.govgenome.jp Its activation occurs through the enzymatic cleavage of the two phosphate (B84403) groups from the parent molecule. patsnap.com This hydrolysis reaction releases the active compound, diethylstilbestrol (DES), and phosphoric acid. This conversion process is essential for the cytotoxic and hormonal effects of the drug. nih.gov Studies have shown that this compound itself is a relatively nontoxic prodrug, and its cytotoxic activity is dependent on its conversion to DES. nih.govnih.gov

The enzymatic hydrolysis of this compound is significantly carried out by phosphatases, with acid phosphatase playing a key role. nih.govresearchgate.net Acid phosphatases are enzymes that catalyze the hydrolysis of phosphate esters in an acidic environment. researchgate.netslideshare.net These enzymes are found in various tissues, including the prostate gland. slideshare.net In the context of prostate cancer, tumor cells can have high levels of acid phosphatase. google.com This localized concentration of the enzyme is thought to facilitate the targeted conversion of this compound to the cytotoxic DES within the tumor tissue, potentially reducing systemic toxicity. Alkaline phosphatase can also contribute to the hydrolysis of fosfestrol (B1227026). researchgate.netresearchgate.net

Estrogen Receptor Agonism by Diethylstilbestrol (DES)

Once activated, diethylstilbestrol (DES) exerts its effects by acting as a potent agonist of the estrogen receptors (ERs). wikipedia.orgscbt.com Estrogen receptors are intracellular proteins that, upon binding to a ligand like DES, regulate the transcription of target genes involved in processes such as cell growth and differentiation. patsnap.com

DES binds to and activates estrogen receptor alpha (ERα). patsnap.comwikipedia.org This interaction causes a conformational change in the receptor, which then allows it to bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. patsnap.com This binding initiates the recruitment of co-regulatory proteins that can either enhance or suppress gene transcription. patsnap.com The interaction of DES with ERα has been shown to be different from that of the natural estrogen, 17β-estradiol (E2), in terms of the specific coregulators it recruits, which may contribute to its distinct biological effects. nih.gov Crystal structure analysis has detailed the binding of DES to the ligand-binding domain of human ERα, showing how it stabilizes a conformation that promotes the binding of coactivator proteins. rcsb.org

DES exhibits a high binding affinity for both ERα and ERβ. wikipedia.orgnih.gov In fact, its affinity for both receptors is reported to be significantly higher than that of the endogenous estrogen, estradiol (B170435). wikipedia.org Specifically, DES has been shown to have approximately 468% and 295% of the affinity of estradiol for ERα and ERβ, respectively. wikipedia.org Kinetic analyses have revealed that while DES associates rapidly with estrogen receptors, it forms a very stable complex, as indicated by its slow dissociation rate. pnas.org This prolonged receptor engagement may contribute to its potent and sustained estrogenic effects. scbt.com

Table 1: Relative Binding Affinities of Diethylstilbestrol (DES) and Estradiol for Estrogen Receptors

Compound Receptor Relative Binding Affinity (%) compared to Estradiol
Diethylstilbestrol (DES) ERα 468% wikipedia.org
Diethylstilbestrol (DES) ERβ 295% wikipedia.org
Estradiol ERα 100%
Estradiol ERβ 100%
Table 2: Compound Names Mentioned in the Article
Compound Name
This compound
Fosfestrol
Diethylstilbestrol diphosphate (DES-DP)
Diethylstilbestrol (DES)
Phosphoric acid
17β-estradiol (E2)

Downstream Molecular Signaling Cascades

The binding of this compound's active metabolite, diethylstilbestrol (DES), to estrogen receptors (ERs) initiates a cascade of downstream molecular events that significantly alter cellular function. This primarily occurs through the regulation of gene expression and the modulation of protein synthesis.

Regulation of Gene Expression via Estrogen Response Elements (EREs)

The classical mechanism of action for DES involves the direct binding of the estrogen receptor (ER) to specific DNA sequences known as estrogen response elements (EREs). nih.govpatsnap.comasu.edu This interaction is a pivotal step in the regulation of gene transcription. Upon binding to its ligand, DES, the ER undergoes a conformational change, allowing it to dimerize and translocate to the nucleus. patsnap.com Within the nucleus, the ER-DES complex binds to EREs located in the promoter regions of target genes. patsnap.comasu.edu This binding event can either activate or repress gene transcription, depending on the specific gene and cellular context. patsnap.com

The interaction with EREs initiates the recruitment of a complex of proteins, including co-activators or co-repressors, which ultimately modulate the rate of transcription by RNA polymerase II. oup.com This leads to changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and proliferation. patsnap.com The potent estrogenic activity of DES can lead to an exaggerated or prolonged activation of this pathway, disrupting normal hormonal signaling. patsnap.com

Studies have shown that DES and its oxidative metabolite, diethylstilbestrol-4',4''-quinone (DQ), are capable of transactivating estrogen-responsive genes through the ER. nih.gov In transfected COS-1 cells containing an ERE-driven reporter gene, both DES and DQ induced significant gene expression, an effect that was blockable by a pure antiestrogen (B12405530), confirming the ER-mediated pathway. nih.gov

Impact on Hepatic Protein Synthesis (e.g., SHBG, TBG)

A significant downstream effect of DES is its influence on hepatic protein synthesis. drugbank.comlgmpharma.com The binding of DES to estrogen receptors in the liver stimulates the production of various proteins that are secreted into the bloodstream. drugbank.comlgmpharma.compharmacompass.com Among the most notable of these are sex hormone-binding globulin (SHBG) and thyroid-binding globulin (TBG). drugbank.comlgmpharma.com

SHBG is a protein that binds to sex hormones, primarily testosterone (B1683101) and estradiol, in the bloodstream, regulating their bioavailability. glowm.com An increase in SHBG levels, as induced by DES, leads to a decrease in the concentration of free, biologically active sex hormones. wikipedia.org Similarly, TBG binds to thyroid hormones, and its increased synthesis can affect thyroid hormone transport and metabolism. The impact of synthetic estrogens like DES on liver protein synthesis is considered a key factor in some of their associated health risks. wikipedia.org

Other Receptor Interactions (e.g., Glucocorticoid, Androgen, Progesterone (B1679170), Mineralocorticoid Receptors)

While the primary targets of this compound's active metabolite, DES, are the estrogen receptors, evidence suggests that it can also interact with other members of the steroid hormone receptor superfamily, albeit with lower affinity. These interactions can contribute to the broad spectrum of its biological effects.

Some studies have indicated that certain antiprogestins exhibit similar binding affinities for both the glucocorticoid receptor (GR) and the progesterone receptor (PR). nih.gov Furthermore, PR can bind to glucocorticoid response elements and vice versa for GR, which can complicate the interpretation of receptor crosstalk. nih.gov While direct, high-affinity binding of DES to these other receptors is not its primary mechanism, the potential for indirect interactions and modulation of their signaling pathways exists. For instance, high levels of glucocorticoids can antagonize estrogen-induced uterine growth. oncohemakey.com Research has also shown that among various steroids tested, only estrogens, including DES, effectively competed for binding to opioid receptors in rat brain membranes. nih.gov

Cellular and Subcellular Biological Activity

Effects on Cellular Proliferation and Growth Regulation

Stilphostrol, through its active form DES, influences cellular proliferation and growth, with effects that can be either stimulatory or inhibitory depending on the cellular context. patsnap.com In hormone-responsive cancers, DES can modulate the growth of cancer cells by binding to estrogen receptors (ERs). patsnap.com

In renal epithelial cells: Studies on Syrian hamster renal epithelial cells have shown that DES exposure leads to a dose- and time-dependent increase in proliferative activity. nih.gov This effect is thought to be mediated through the up-regulation of insulin-like growth factor-I (IGF-I) receptors. nih.gov Co-treatment with an anti-IGF-IR antibody significantly reversed the growth-stimulatory effects of DES. nih.gov Furthermore, DES treatment increased the expression of the IGF-I receptor gene, an effect that was inhibited by the antiestrogen (B12405530) ICI 182780. nih.gov

In prostate cancer cells: The effect of DES on prostate cancer cell proliferation is more complex. While estrogens can stimulate growth in some contexts, high doses of DES liberated from its prodrug form have shown marked, dose-dependent cytotoxicity towards various prostatic carcinoma cell lines (LNCaP, DU 145, and PC-3). nih.gov However, at lower concentrations similar to those seen in oral DES therapy, no effect on cell proliferation was observed in LNCaP cells. nih.gov In some studies, DES has been shown to slow cell proliferation in prostate cancer cells. nih.gov

In ovarian cancer cells: Estrogen stimulation, in general, has been found to increase ovarian cancer cell proliferation and invasion. researchgate.net

The following table summarizes the effects of this compound (via DES) on cellular proliferation in different cell types:

Cell TypeEffect of DESMediating Factors
Syrian Hamster Renal Epithelial CellsIncreased proliferationUp-regulation of IGF-I receptors
Prostate Cancer Cells (LNCaP, DU 145, PC-3)Cytotoxicity at high doses; potential to slow proliferationEstrogen receptors, other direct cellular mechanisms
Ovarian Cancer CellsIncreased proliferation and invasionEstrogen receptors

Modulation of Hormonal Feedback Loops

This compound exerts significant influence on the body's hormonal systems, primarily through its powerful antigonadotropic effects. wikipedia.orggpatindia.com This leads to the suppression of the hypothalamic-pituitary-gonadal (HPG) axis.

The HPG axis is a critical regulatory system for reproduction and development, involving the hypothalamus, pituitary gland, and gonads. wikipedia.org this compound, acting as a potent estrogen, suppresses this axis. gpatindia.com This suppression is a key mechanism of its action in hormone-sensitive conditions. nih.gov The process begins with the hypothalamus releasing gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to produce luteinizing hormone (LH) and follicle-stimulating hormone (FSH). clinical-laboratory-diagnostics.com These gonadotropins then act on the gonads to produce sex hormones like testosterone (B1683101) and estrogen. nih.gov this compound disrupts this cascade.

This compound strongly suppresses the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. wikipedia.org This inhibition of LH and FSH secretion leads to a significant reduction in the production of testosterone in men, reaching castrate levels. wikipedia.org The suppression of gonadotropins is a direct consequence of the estrogenic activity of DES, which provides negative feedback to the hypothalamus and pituitary. news-medical.net Specifically, estradiol (B170435), a natural estrogen that DES mimics, has been shown to selectively inhibit FSH secretion by a direct action on the pituitary gland. nih.gov

Direct Cytotoxic Effects (e.g., in specific cellular contexts)

Beyond its hormonal effects, this compound, once converted to DES, exhibits direct cytotoxic effects on cancer cells. wikipedia.org This cytotoxicity has been observed in various cancer cell lines, including those of the prostate. nih.gov

Mechanism: The direct cytotoxic action is believed to occur after the dephosphorylation of the prodrug to DES. scispace.com This effect is independent of estrogen receptors and does not involve the disruption of microtubule architecture. nih.gov Instead, it promotes cell cycle arrest and apoptosis. nih.gov

Cell Line Studies: In vitro studies have shown that high concentrations of DES, similar to those achieved during intravenous infusions of its prodrug, lead to significant, dose-dependent cytotoxicity in prostatic carcinoma cell lines (LNCaP, DU 145, and PC-3). nih.gov This suggests that at high doses, DES acts on a fundamental regulatory or metabolic mechanism common to many human cells. nih.gov The preferential sensitivity of prostate cancer cells in a clinical setting may be due to high local phosphatase activity in prostatic tissue, leading to an accumulation of DES. nih.gov

Interactions with Cellular Energetics and Mitochondrial Function

Research suggests that metabolites of DES can interfere with cellular energy production by disrupting mitochondrial function.

Mitochondrial Electron Transport: Active metabolites of DES are reported to inhibit the flow of electrons from ubiquinone to cytochrome C1 in the mitochondrial electron transport chain. ecancer.org

ATP Synthase: Intracellular localization studies have also pointed to mitochondrial adenosine (B11128) triphosphate (ATP) synthase as a site of action for DES inhibition. scispace.com

This disruption of mitochondrial function can contribute to the induction of apoptosis in cancer cells.

ATP Synthesis Modulation

This compound, through its active form diethylstilbestrol (B1670540) (DES), has been identified as a modulator of ATP synthase, the enzyme crucial for cellular energy production. scilit.comscispace.com Research indicates that DES directly inhibits the F₀F₁-ATPase/ATP synthase complex. scispace.comnih.gov The primary target of DES is the F₀ subunit of the complex, which is embedded in the mitochondrial inner membrane. nih.gov This interaction blocks the proton translocation and inhibits both ATP hydrolysis and synthesis activities. nih.govnih.gov

Studies in various models have quantified this inhibitory effect. In rat liver mitochondria, DES inhibits the membrane-bound F₀F₁ with a half-maximal inhibitory effect (IC₅₀) at approximately 10 µM and achieves maximal inhibition at around 60 µM. nih.gov Similarly, for the isolated F₀F₁ complex, the concentration for 50% inhibition is also 10 µM. nih.gov In chromatophores from Rhodospirillum rubrum, DES was shown to inhibit the photoinduced synthesis of ATP, with 50% inhibition observed at a concentration of 8 µM. nih.gov Interestingly, at low concentrations, DES can cause a slight activation of the ATPase hydrolytic activity, while higher concentrations lead to inhibition. nih.gov

Inhibitory Effects of Diethylstilbestrol (Active Form of this compound) on ATP Synthesis

Biological SystemEffectConcentration for 50% Inhibition (IC₅₀)Reference
Rat Liver Mitochondria (Membrane-bound F₀F₁)Inhibition of ATP Synthesis/Hydrolysis~10 µM nih.gov
Rat Liver Mitochondria (Isolated F₀F₁)Inhibition of ATP Synthesis/Hydrolysis10 µM nih.gov
Rhodospirillum rubrum ChromatophoresInhibition of Photoinduced ATP Synthesis8 µM nih.gov

Reactive Oxygen Species (ROS) Production

This compound's active metabolite, diethylstilbestrol (DES), acts as a pro-oxidant, capable of significantly increasing the production of reactive oxygen species (ROS). nih.govcarcinogenesis.com ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂), which can cause cellular damage when present in high amounts. nih.govfrontiersin.org

Research has demonstrated that DES induces a marked increase in ROS production in various cell types. In cultured bovine aortic endothelial cells, a 24-hour treatment with 12.5 µmol/l of DES led to a dramatic increase in ROS. nih.gov A similar effect was observed in vivo, where chronic treatment of mice with DES resulted in a striking increase in aortic ROS production. nih.gov The mechanism behind this increase involves the activation of enzymes such as NADPH oxidase (NOX) and xanthine (B1682287) oxidase (XO). nih.gov Furthermore, in the presence of macrophage-like RAW 264.7 cells, DES was shown to concentration-dependently increase the formation of ROS markers. This suggests that DES can be oxidized by ROS produced by cells, creating a cycle that further amplifies ROS production. nih.gov This estrogen-induced oxidative stress is considered a potential mechanism for cellular damage and can contribute to the activation of cell growth pathways. carcinogenesis.com

Research Findings on Diethylstilbestrol-Induced ROS Production

Experimental ModelKey FindingProposed MechanismReference
Cultured Bovine Aortic Endothelial CellsDramatic increase in ROS production after 24h treatment.Activation of NADPH oxidase (NOX) and xanthine oxidase (XO). nih.gov
Mice (in vivo)Striking increase in aortic ROS production with chronic treatment.Not specified in the study. nih.gov
RAW 264.7 Macrophage-like CellsConcentration-dependent increase in ROS marker formation.Oxidation of DES by cellularly produced ROS, leading to further ROS generation. nih.gov

Cell-Cell Communication Modulation

Cell-to-cell communication is a fundamental process for coordinating cellular activities and maintaining tissue homeostasis. accscience.comnih.gov This communication can occur directly through physical connections, such as gap junctions, or indirectly via signaling molecules. accscience.comnih.gov this compound, via diethylstilbestrol (DES), has been shown to modulate direct intercellular communication by affecting the formation of gap junctions. nih.gov

Gap junctions are specialized intercellular channels that permit the direct passage of ions and small molecules between adjacent cells. pnas.org A study on hypophysectomized rats demonstrated that DES administration influences the formation and internalization of these junctions in uterine cells. nih.gov Both myometrial and serosal cells responded to DES with a dose-dependent increase in gap junction membrane. nih.gov In myometrial cells, which initially lacked gap junctions, these structures were detected within 24 hours of a single DES injection. nih.gov This hormonal induction of gap junctions highlights a key mechanism by which this compound can alter the physiological coordination and signaling within tissues. nih.gov

Effects of Diethylstilbestrol on Gap Junction Formation in Rat Uterus

Cell TypeEffect of DES AdministrationReference
Myometrial CellsDose-dependent increase in gap junction membrane; induced formation within 24 hours. nih.gov
Serosal CellsDose-dependent increase in gap junction membrane. nih.gov

Preclinical Research Models and Methodologies for Stilphostrol Studies

In Vivo Animal Models

Rodents, particularly mice and rats, are the most commonly used animal models in preclinical research. jddtonline.info Their anatomical, physiological, and genetic similarities to humans make them suitable for mimicking human diseases and predicting drug responses. jddtonline.info Mice, for instance, share over 98% of their DNA with humans. jddtonline.info

In the study of Stilphostrol and its active form DES, rodent models have been historically important. wikipedia.org

Efficacy Studies: Rodent models bearing tumors derived from human cancer cell lines (xenografts) can be used to assess the anti-tumor efficacy of this compound.

Pharmacokinetic Studies: These models help determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, clarifying how the prodrug is converted to DES in a living system.

Toxicological Studies: Experiments in rats have been used to investigate the toxic effects of DES. wikipedia.org Such studies are critical for establishing a safety profile.

Transgenic rodent models, where specific genes are inserted, altered, or deleted, are also valuable tools. researchgate.net For example, a transgenic mouse model could be developed to better replicate the specific genetic landscape of a human cancer, allowing for more targeted efficacy testing of this compound.

Table 2: Applications of Rodent Models in this compound Research

Model Type Research Application Example Findings/Objectives
Rat Models Toxicity and Efficacy Used in historical studies to investigate the effects of DES, the active metabolite of this compound. wikipedia.org
Mouse Models Efficacy (Xenografts) Evaluation of tumor growth inhibition in mice implanted with ER-positive human cancer cells.
Mouse Models Pharmacokinetics (ADME) Studying the conversion of this compound to DES and its distribution throughout the body.

| Transgenic Mouse Models | Mechanistic Studies | Investigating the role of specific genes or pathways in the response to this compound. researchgate.net |

Large Animal Models (e.g., Cats for specific cancer research)

While rodent models are common, large animal models can offer significant advantages due to their greater physiological similarities to humans in terms of metabolism, anatomy, and disease progression. auajournals.org Dogs, in particular, have been used in this compound-related research. Studies have investigated the kinetic behavior and bioavailability of DES produced from this compound infusions in dogs, providing pharmacokinetic data more scalable to humans than data from rats. auajournals.org Given that this compound was primarily used for prostate cancer, the dog serves as a valuable model for studying spontaneous prostate cancer due to the anatomical similarities of the canine prostate to the human prostate. macmillan.org.uknih.gov Research has also explored the use of DES for treating sphincter-related incontinence and other prostate diseases in dogs. vin.com

Although less directly linked to this compound, feline models of cancer are also relevant in preclinical research. Feline mammary carcinoma (FMC), for instance, shares morphological and molecular similarities with human breast cancer, making it a useful model for studying this estrogen-sensitive disease. nih.gov

Relevance and Limitations of Animal Models in Predicting Human Physiology

Animal models are indispensable for predicting potential effects in humans, and studies with DES have demonstrated their translational value. nih.gov The prenatal DES-exposed mouse model has successfully replicated and even predicted abnormalities later reported in humans, such as certain reproductive tract malformations and an increased incidence of tumors. oup.com This highlights the utility of animal models in identifying potential long-term and transgenerational health risks. nih.govoup.com

However, the limitations of animal models must be acknowledged. Inherent inter-species differences in physiology and metabolic pathways can lead to discrepancies between animal findings and human outcomes. bmj.compharmafeatures.com The artificial nature of some disease models and the genetic homogeneity of inbred animal strains may not fully represent the complexity and heterogeneity of human diseases. bmj.comfrontiersin.org For example, while studies in dogs and rats have been used to assess the pharmacokinetics of this compound, it was found that the drug did not selectively liberate DES in the rat prostate as hypothesized, showcasing how results can differ between species and may not always translate as expected to humans. auajournals.org These limitations underscore the "reproducibility crisis" in science, where results from animal studies can be difficult to replicate and may not always accurately predict clinical efficacy or safety in humans. pharmafeatures.comfrontiersin.org

Methodologies for Assessing Biological Responses in Preclinical Models

A variety of methodologies are employed to quantify the biological effects of this compound in preclinical models, ranging from functional assays on cell lines to detailed immunophenotyping of tissues.

Functional Assays

Functional assays are in vitro tests designed to measure the biological activity of a compound and its effect on cellular functions. accelevirdx.com These assays are critical in preclinical development to understand a drug's mechanism of action and to assess its therapeutic potential. accelevirdx.com Common functional assays used in cancer research include:

Cytotoxicity Assays: These assays determine a compound's ability to kill cancer cells. Methods like the microculture tetrazolium (MTT) assay measure cell viability by assessing mitochondrial function, while the lactate (B86563) dehydrogenase (LDH) release assay quantifies cell death by measuring membrane damage. oup.comqima-lifesciences.com

Proliferation Assays: These tests measure the effect of a drug on cancer cell growth. A common method is the bromodeoxyuridine (BrdU) incorporation assay, which quantifies new DNA synthesis during cell division. oup.comqima-lifesciences.com Studies on DES have used BrdU assays to demonstrate a marked reduction in cell proliferation in uterine tissue. oup.com

Apoptosis Assays: These are used to determine if a drug induces programmed cell death. Techniques like DNA fragmentation analysis and flow cytometry can detect the cellular changes characteristic of apoptosis. oup.com Research has shown that DES induces apoptosis in hormone-insensitive prostate cancer cells, and these assays were used to confirm the mechanism. oup.com

Table 2: Examples of Functional Assays in Diethylstilbestrol (B1670540) (DES) Research

Assay TypeMethodologyPurpose in DES StudiesFindingsReference
CytotoxicityMicroculture Tetrazolium (MTT) AssayTo quantify viable cells after DES treatment in prostate cancer cell lines.Determined the lethal dose (LD50) and showed cytotoxicity in both androgen-sensitive and -insensitive cells. oup.com
Cell ProliferationBromodeoxyuridine (BrdU) IncorporationTo measure the rate of cell division in uterine tissue after DES exposure in mice.Showed a significant decrease in cell proliferation, particularly in the luminal epithelium. oup.com
ApoptosisDNA Fragmentation Analysis & Flow CytometryTo investigate if DES induces programmed cell death in prostate cancer cells.Confirmed that DES induces apoptosis, contributing to its anti-tumor effect. oup.com

Immunophenotyping

Immunophenotyping is a powerful technique used to identify and quantify different cell populations within a tissue based on their unique surface and intracellular protein markers (antigens). conicet.gov.ar This is often accomplished using flow cytometry, where cells labeled with fluorescent antibodies are passed through a laser beam for detection and analysis. In preclinical research, immunophenotyping provides critical information on how a compound affects the immune system or the cellular composition of a target tissue. conicet.gov.ar

In studies of DES, immunophenotyping has been used to characterize changes in uterine tissue. For example, in rats perinatally exposed to DES, researchers studied the immunophenotype of uterine gland cells by evaluating the expression of specific cytokeratins (markers for epithelial differentiation) and the protein p63. conicet.gov.ar This methodology allowed for the detailed characterization of cellular changes and abnormalities, such as squamous metaplasia, induced by the compound. conicet.gov.ar

Morphological Evaluation

Preclinical studies investigating the morphological effects of this compound, and its active metabolite diethylstilbestrol (DES), have revealed significant alterations in various tissues, particularly in reproductive organs. These changes are often evaluated through histological examination of tissues from animal models following exposure to the compound.

In studies involving neonatal mice treated with DES, the morphological appearance of the mammary glands did not initially differ from untreated controls. However, these glands later showed an increased incidence of hyperplasia when stimulated with estradiol (B170435). The severity of this hyperplasia was notably enhanced in the DES-treated mice in response to hormonal stimuli. nih.gov

Furthermore, research has highlighted the impact of DES on the cervical epithelium. The transition from columnar to squamous epithelium in the cervix, a process known as squamous metaplasia, is a key area of investigation. The region where this change occurs, the cervical transformation zone, is considered to be at a higher risk for malignancy. nih.gov Early clinical observations suggested that prenatal exposure to DES could lead to an extended transformation zone, potentially increasing susceptibility to squamous neoplasia and dysplasia. nih.gov

A significant finding from both preclinical and clinical observations is the strong association between in-utero DES exposure and the development of clear cell adenocarcinoma (CCA) of the vagina and cervix. nih.gov Animal models have been crucial in replicating and understanding the progression of these DES-induced morphological changes that are linked to carcinogenesis.

The following table summarizes key morphological changes observed in preclinical models exposed to this compound's active metabolite, diethylstilbestrol.

Tissue/OrganMorphological AlterationAssociated Preclinical Model
Mammary GlandIncreased incidence and severity of hyperplasia upon hormonal stimulationNeonatal Mice
CervixExtended transformation zone, squamous metaplasiaAnimal Models
Vagina and CervixDevelopment of Clear Cell Adenocarcinoma (CCA)Animal Models

Biodistribution Studies

Biodistribution studies are critical in preclinical research to understand how a compound is absorbed, distributed, metabolized, and excreted in the body. For this compound, these studies have been essential in elucidating the kinetic behavior of its active form, diethylstilbestrol (DES). nih.gov

Preclinical investigations in rats and dogs, alongside human studies, have utilized sensitive and selective assays, such as gas chromatography-mass spectrometry, to measure DES concentrations in plasma and various tissues. nih.gov These studies have aimed to determine whether this compound selectively delivers DES to target tissues, such as the prostate. nih.gov

Research in rats has indicated that this compound does not lead to a selective accumulation of DES in the prostate when compared to direct administration of DES itself. nih.gov In dogs, a study demonstrated that an oral tablet of this compound was bioequivalent to a corresponding dose of oral DES. nih.gov

The pharmacokinetic profile of DES derived from this compound exhibits two distinct phases. It has an initial phase with a half-life of approximately one hour, followed by a second phase with a much longer half-life of about one day. nih.gov This biphasic pattern suggests a rapid initial distribution and a slower elimination process. These biodistribution and pharmacokinetic data are fundamental for interpreting the findings from efficacy and toxicology studies in preclinical models.

The table below outlines key findings from biodistribution studies of this compound.

ParameterFindingPreclinical Model
Tissue SelectivityNo selective liberation of DES in the prostate compared to direct DES dosing.Rats
BioequivalenceAn oral 50 mg this compound tablet was bioequivalent to 40 mg of oral DES.Dogs
PharmacokineticsTwo-phase kinetics for DES from this compound: t1/2 of ~1 hour and ~1 day.Rats, Dogs

Evaluation of Activity-Risk Biomarkers

In the preclinical evaluation of this compound, the assessment of activity-risk biomarkers is a crucial step to understand its therapeutic potential alongside its potential for toxicity. nih.govnih.gov Biomarkers serve as indicators of biological processes, pathogenic processes, or pharmacological responses to a therapeutic intervention. who.int The goal is to identify markers that can predict both the efficacy (activity) and the adverse effects (risk) of the drug. nih.gov

For a compound like this compound, which is a pro-drug of the potent estrogen diethylstilbestrol (DES), activity biomarkers could be related to its intended therapeutic effects, such as in the context of prostate cancer. nih.gov These might include markers of apoptosis or cell cycle arrest in tumor cells. For instance, at high doses, DES has been found to decrease DNA synthesis, which could serve as a biomarker of its cytotoxic activity. wikipedia.org

On the other hand, risk biomarkers are essential for monitoring potential toxicity. nih.gov Given the known association of DES with various cancers and other adverse health outcomes, preclinical studies focus on identifying early indicators of these risks. nih.govwikipedia.org This can involve monitoring for changes in gene expression, protein levels, or cellular morphology that are known to be precursors to adverse events. For example, the development of squamous metaplasia in the cervix could be considered a morphological biomarker of increased cancer risk. nih.gov

The evaluation of these biomarkers often involves a range of methodologies, from molecular techniques to analyze gene and protein expression to histopathological examination of tissues. nih.gov The ultimate aim is to establish a benefit-risk profile for this compound, where the desired therapeutic activity can be achieved at exposures that minimize the risk of serious adverse effects. fda.gov This involves identifying a therapeutic window where the activity biomarkers are present, but the risk biomarkers are absent or at acceptable levels.

The table below provides examples of potential activity and risk biomarkers relevant to preclinical studies of this compound.

Biomarker TypePotential BiomarkerRationale
Activity Decreased DNA synthesis in tumor cellsIndicates cytotoxic effect of high-dose DES. wikipedia.org
Activity Apoptosis markers in cancer cellsDemonstrates the intended anti-neoplastic effect.
Risk Squamous metaplasia of the cervixMorphological indicator of increased cancer risk. nih.gov
Risk Markers of thromboembolic eventsTo monitor for cardiovascular toxicity associated with high-dose estrogen therapy. nih.gov
Risk Early indicators of hyperplasia in reproductive tissuesPrecursor to neoplastic changes. nih.gov

Interactions with Biological Systems and Pathways

Protein-Protein Interactions

The biological activity of Stilphostrol is fundamentally linked to its interactions with proteins. Once converted to DES, it primarily interacts with estrogen receptors (ERs), which are intracellular proteins. patsnap.com There are two main types of estrogen receptors: ER alpha (ERα) and ER beta (ERβ). patsnap.com DES is a full agonist of both ERα and ERβ, meaning it binds to and activates these receptors. wikipedia.org In fact, DES exhibits a higher affinity for both ERα (approximately 468%) and ERβ (approximately 295%) compared to the natural estrogen, estradiol (B170435). wikipedia.org

Upon binding, DES induces a conformational change in the estrogen receptor, which then allows the receptor to interact with specific DNA sequences known as estrogen response elements (EREs). patsnap.com This interaction initiates the recruitment of co-regulatory proteins, which can either enhance or suppress the transcription of target genes involved in processes like cell growth and differentiation. patsnap.com

Beyond the well-established interaction with estrogen receptors, research has shown that DES can also covalently bind to nonhistone nuclear proteins. nih.gov While the precise implications of these interactions are still under investigation, they suggest a broader range of protein targets for this compound's active form.

The plasma protein binding of DES is significant, at over 95%. wikipedia.org However, it has no affinity for sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin, meaning it is not bound to these specific proteins in the bloodstream. wikipedia.org

Enzyme Inhibition or Activation

This compound, primarily through its active form DES, influences the activity of various enzymes. One notable interaction is the inhibition of 5α-reductase, an enzyme responsible for converting testosterone (B1683101) to the more potent androgen, 5α-dihydrotestosterone (DHT). tandfonline.com In vitro studies have demonstrated that DES can completely inhibit the 5α-reduction rate at certain concentrations. tandfonline.com The mechanism of this inhibition appears to be competitive. tandfonline.com

DES has also been found to inhibit the in vitro polymerization of tubulin into microtubules, although the exact binding site on tubulin or microtubule-associated proteins has not been fully determined. scispace.com Furthermore, studies have shown that DES can inhibit DNA nucleotidyltransferase, with the inhibition following competitive kinetics with respect to the DNA primer. nih.gov

In the context of cancer cell lines, DES has been shown to target mitochondrial adenosine (B11128) triphosphate (ATP) synthase and respiratory chain enzymes. scispace.com

The liver is a key site of this compound metabolism and is also affected by its enzymatic influence. patsnap.com Long-term treatment with stilboestrol has been associated with abnormal liver function tests, including elevated levels of γ-glutamyl transpeptidase and aspartate aminotransferase. nih.gov Histological examination of the liver in some cases has revealed steatohepatitis, characterized by fat accumulation, hepatocyte ballooning, and necrosis. nih.gov It is thought that drugs like stilboestrol can accumulate in mitochondria, leading to ATP depletion and lipid peroxidation in liver cells. nih.gov

DES can also affect the metabolism of other drugs that are processed by the liver by influencing liver enzyme activity. patsnap.com For instance, it can decrease the metabolism of certain drugs, potentially leading to higher serum levels. drugbank.com Conversely, the metabolism of DES itself can be increased or decreased by other drugs. drugbank.com

A study in boys with Duchenne muscular dystrophy found that oral administration of diethylstilbestrol (B1670540) led to a significant reduction in the characteristically high serum levels of creatine (B1669601) phosphokinase (CPK) and lactate (B86563) dehydrogenase (LDH). nih.gov Conversely, the activity of alkaline phosphatase, an enzyme not of muscle origin, increased. nih.gov These changes were reversible upon discontinuation of the drug. nih.gov

Table 1: Effects of Diethylstilbestrol on Serum Enzyme Levels in Duchenne Muscular Dystrophy

EnzymeEffect of Diethylstilbestrol
Creatine Phosphokinase (CPK)Reduced
Lactate Dehydrogenase (LDH)Reduced
Alkaline PhosphataseIncreased

Source: nih.gov

Receptor-Mediated Signal Transduction Pathways

The primary mechanism of this compound's action is through receptor-mediated signal transduction. As an estrogen receptor agonist, DES, the active form of this compound, initiates a cascade of cellular events upon binding to its receptors. patsnap.comebi.ac.uk This binding to nuclear estrogen receptors leads to the regulation of gene expression. patsnap.com

In addition to the nuclear ERs, DES is also an agonist of the G protein-coupled estrogen receptor (GPER), although with a lower affinity. wikipedia.org This interaction points to non-genomic signaling pathways that can be activated by DES.

Research has shown that DES stimulates persistent phosphatidylinositol (PI) lipid turnover in the uterus through an estrogen receptor-mediated mechanism. nih.gov This involves an increase in the specific activity of both phosphatidylinositol-4-phosphate (B1241899) and phosphatidylinositol-4,5-bisphosphate, and a significant increase in inositol (B14025) (1,4,5)-trisphosphate mass. nih.gov Since the metabolic products of PI lipids are crucial for signal transduction and cell proliferation, this altered metabolism may be integral to the mitogenic effects of estrogens. nih.gov

Furthermore, neonatal exposure to DES in mice has been shown to abnormally activate the PPARγ signaling cascade in the uterine epithelium. biologists.com

Cross-Talk with Other Endocrine Systems

This compound, as a potent estrogen, has significant cross-talk with other endocrine systems. By activating estrogen receptors, DES can influence the hypothalamic-pituitary-gonadal axis. ncats.io It can reduce the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn leads to a reduction in the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. ncats.ioncats.io This suppression of gonadotropin production leads to decreased testosterone levels in men. wikipedia.org

The interaction with the endocrine system extends to the adrenal glands. Studies in rats have shown that DES treatment can lead to increased weight and size of the adrenal glands and a decrease in blood and adrenal corticosterone (B1669441) levels. bioscientifica.com This was associated with a substantial decrease in cholesterol, a key precursor for corticosteroid biosynthesis, in the adrenal glands. bioscientifica.com

There is also evidence of cross-talk between the estrogen receptor and growth factor signaling pathways. nih.govnih.gov This interaction is complex and can influence cellular responses to both hormones and growth factors. nih.gov Endocrine-disrupting chemicals like DES can interfere with the normal functioning of the endocrine system, potentially leading to a range of effects. cancer.govfrontiersin.org

Chemical Biology Strategies for Investigating Stilphostrol Action

Use of Chemical Probes for Target Deconvolutionresearchgate.netmitoproteome.orgresearchgate.netresearchgate.net

Target deconvolution aims to identify the specific molecular targets with which a bioactive compound interacts to produce a cellular phenotype. Chemical probes, which are modified versions of the parent compound, are instrumental in this process. researchgate.net An ideal probe retains the biological activity of the parent molecule while incorporating a reporter tag (like biotin (B1667282) or a fluorophore) and a reactive group for covalent linkage to the target. idrblab.net For Stilphostrol, chemical probes could be designed to covalently capture its binding partners within complex biological systems, facilitating their isolation and identification.

Affinity-based probes (AfBPs) are designed with a reactive group that, once the probe is bound to its target protein, forms a covalent bond with a nearby amino acid residue. idrblab.net This approach relies on the binding affinity of the ligand to its target to drive the labeling reaction. researchgate.net A hypothetical affinity-based probe for this compound would involve synthetically modifying the this compound or DES structure to include an electrophilic "warhead" and an affinity tag, such as biotin. This probe would first bind to its protein targets, like the estrogen receptor, and the subsequent covalent linkage would allow for the purification of the probe-protein complex using streptavidin beads, enabling target identification via mass spectrometry. nih.gov

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to study enzyme function directly in native biological systems. researchgate.net ABPP utilizes active site-directed chemical probes that covalently bind to the catalytic residues of specific enzyme classes. asianpubs.org While typically used to profile entire enzyme families, this strategy could be adapted to study this compound. For instance, since this compound is a prodrug activated by phosphatases, an activity-based probe mimicking the phosphate (B84403) portion could be designed to target and identify the specific phosphatases responsible for its activation in cancer cells. Furthermore, combining ABPP with mass spectrometry can reveal changes in the activity of various enzymes across the proteome following this compound treatment. researchgate.net

Photo-affinity labeling (PAL) is a versatile technique for identifying ligand-binding proteins. researchgate.net PAL probes are derivatized with a photo-activatable group, such as a diazirine or benzophenone, which is chemically inert in the dark. oup.comdrugbank.com Upon exposure to UV light, this group generates a highly reactive species that forms a covalent bond with any nearby amino acid, capturing the binding interaction. researchgate.netdrugbank.com A this compound-based PAL probe would allow researchers to irradiate cells or lysates treated with the probe, covalently cross-linking it to both high-affinity targets and potentially weaker, transient interaction partners. researchgate.net Competition experiments using an excess of the unmodified this compound can then be used to distinguish specific from non-specific binding. researchgate.net The tagged proteins can then be isolated and identified, providing a snapshot of the compound's interactome. nih.gov

Monitoring Downstream Signaling Events (e.g., Protein Phosphorylation)researchgate.net

Protein phosphorylation is a key post-translational modification that acts as a molecular switch in numerous signaling pathways, including those affected by hormones. ebi.ac.ukwikipedia.orgpressbooks.pub this compound, acting through its active form DES, binds to estrogen receptors (ERα and ERβ), which are transcription factors that modulate gene expression. patsnap.compatsnap.com This binding initiates a cascade of downstream events, many of which are mediated by protein kinases and phosphatases. researchgate.netebi.ac.uk

Monitoring the phosphorylation status of the proteome after this compound treatment can reveal which signaling pathways are activated or inhibited. The binding of estrogens to their receptors can trigger phosphorylation cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which in turn phosphorylates numerous substrates involved in cell proliferation and survival. nih.govebi.ac.uk For example, studies in castration-resistant prostate cancer (CRPC) have shown that treatment with fosfestrol (B1227026) is associated with the overexpression of phosphorylated p38 MAPK (P-p38 MAPK) and phosphorylated NF-κB (P-NFκB), linking the drug to stress and inflammatory signaling pathways. nih.gov Furthermore, DES has been reported to induce metaphase arrest in prostate cancer cells, a process tightly regulated by the phosphorylation of cell cycle proteins. oup.com

Application of Omics Technologies (e.g., Proteomics for Target Identification)researchgate.net

Omics technologies, particularly proteomics, offer a global, unbiased view of cellular responses to drug treatment, making them invaluable for target identification and mechanism-of-action studies. cymitquimica.comnih.gov Quantitative proteomics can identify thousands of proteins in a single experiment, revealing subtle changes in protein expression or post-translational modifications induced by a compound. gpatindia.com

A key study utilized two complementary quantitative proteomic approaches, two-dimensional differential in-gel electrophoresis (2D-DIGE) and isobaric tagging for relative and absolute quantification (iTRAQ), to identify proteins involved in the direct cytotoxic effects of DES on the 22RV1 prostate cancer cell line. nih.govresearchgate.net

The 2D-DIGE analysis revealed 14 proteins with altered expression, while the more comprehensive iTRAQ analysis identified 895 proteins, of which 65 were significantly modulated by DES treatment (23 were overexpressed and 42 were underexpressed). nih.govresearchgate.net A significant portion of these proteins were involved in apoptosis and redox processes and were predicted to be located in the mitochondria. nih.govresearchgate.net Pathway analysis highlighted ornithine aminotransferase (OAT) and heat shock protein family B member 1 (HSPB1) as central nodes in a significant interaction network, and their overexpression was confirmed by RT-PCR. nih.govresearchgate.net

Table 1: Proteins Identified by Proteomics as Differentially Expressed in 22RV1 Prostate Cancer Cells upon Diethylstilbestrol (B1670540) (DES) Treatment Data sourced from Usureau et al., Asian Journal of Andrology (2013). nih.gov

Protein IdentifiedTechniqueFold ChangeImplicated Process
Ornithine aminotransferase (OAT)2D-DIGE, iTRAQOverexpressedMetabolism, Apoptosis
Heat shock protein family B member 1 (HSPB1)iTRAQOverexpressedStress Response, Apoptosis
Peroxiredoxin-1 (PRDX1)2D-DIGEUnderexpressedRedox Regulation
Vimentin (VIM)iTRAQUnderexpressedCytoskeleton, Cell Structure
Tubulin beta chain (TUBB)2D-DIGEUnderexpressedMicrotubule Dynamics
Glutathione S-transferase P (GSTP1)iTRAQUnderexpressedDetoxification, Redox
14-3-3 protein zeta/delta2D-DIGEUnderexpressedSignal Transduction

These proteomic findings suggest that the cytotoxic action of this compound/DES in prostate cancer is complex, involving the modulation of mitochondrial function, cellular metabolism, and stress responses, independent of its systemic hormonal effects. nih.govresearchgate.net

In Silico Approaches for Analog Design and Target Predictiongpatindia.com

In silico, or computational, methods are essential for modern drug discovery, enabling the prediction of drug-target interactions, the analysis of molecular conformations, and the rational design of new drug analogs. patsnap.com These approaches are broadly categorized into ligand-based and structure-based methods. patsnap.com

For this compound, computational studies have been used to analyze the molecular structure of its active form, DES. These studies have elucidated multiple stable conformations of DES and used computer-based alignment to compare its three-dimensional shape and electrostatic features to the natural estrogen, estradiol (B170435). nih.gov Such analyses help explain how DES can effectively bind to and activate the estrogen receptor. nih.gov Molecular docking studies have also been performed to model the interaction of DES with target proteins like the androgen receptor, identifying key amino acid interactions and predicting binding affinities. tandfonline.comtandfonline.com

Furthermore, in silico methods are widely used for the design of novel analogs. By starting with the basic stilbene (B7821643) scaffold of this compound, researchers can computationally design and screen virtual libraries of new derivatives with modified properties. researchgate.netasianpubs.orgbenthamdirect.comresearchgate.net For example, studies have focused on designing stilbene derivatives as inhibitors of targets like Bcl-2 antiapoptotic proteins or Janus kinase 2 (JAK2), which are relevant to cancer. asianpubs.orgbenthamdirect.com These computational tools can predict the drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new analogs, helping to prioritize the most promising candidates for chemical synthesis and biological testing. asianpubs.orgnih.gov

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com In the context of this compound, docking studies have been instrumental in understanding the binding of its active form, DES, to various protein targets. These studies provide insights into the structural basis of its estrogenic activity and other biological effects.

Research employing molecular docking has successfully modeled the interaction of DES with its primary targets, the estrogen receptors (ERα and ERβ). patsnap.com These simulations reveal the critical amino acid residues within the ligand-binding pocket of the estrogen receptors that form key interactions, such as hydrogen bonds and hydrophobic contacts, with the hydroxyl groups and the stilbene scaffold of DES. nih.govnih.gov For instance, molecular dynamics simulations have shown that DES tends to localize within the hydrophobic region of cell membranes, with its hydroxyl groups anchoring it near the lipid-water interface, which may influence the activity of membrane-bound enzymes. nih.gov

Beyond the estrogen receptors, molecular docking has been used to explore the interactions of DES and its analogues with other proteins, which may account for some of its other therapeutic effects or side effects. One study detailed the docking of DES and its analogues, dienestrol (B18971) and hexestrol, to pancreatic lipase (B570770), suggesting a mechanism for potential metabolic disruption. researchgate.net The results indicated that these synthetic estrogens could inhibit pancreatic lipase by occupying the portal to its active site. researchgate.net Such studies are crucial for building a comprehensive picture of the molecular interactions that may be initiated following the administration and metabolic activation of this compound.

Table 1: Summary of Molecular Docking Studies on Diethylstilbestrol (Active Form of this compound) and Related Compounds

Compound(s)Target ProteinKey Findings
Diethylstilbestrol (DES)Estrogen Receptor α (ERα)Identified key amino acid residues in the ligand-binding pocket responsible for binding. nih.gov
Diethylstilbestrol (DES)Model Cell MembranesDES localizes in the hydrophobic region, potentially altering membrane enzyme activity. nih.gov
Diethylstilbestrol (DES), Dienestrol, HexestrolPancreatic LipaseSynthetic estrogens may inhibit the enzyme by blocking the active site entrance. researchgate.net

Machine Learning in Ligand Discovery

Machine learning (ML) has emerged as a powerful tool in drug discovery and chemical biology, enabling the development of predictive models for biological activity based on chemical structure. nih.gov In the study of compounds related to this compound, machine learning, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, has been applied to predict the biological activities of stilbene derivatives and other estrogenic compounds.

One area of application is the prediction of the inhibitory activity of stilbene derivatives against various enzymes. For example, a three-dimensional QSAR (3D-QSAR) model was developed for a series of trans-stilbene (B89595) derivatives to predict their inhibitory activity against cytochrome P450 1B1 (CYP1B1), an enzyme involved in the metabolism of procarcinogens. nih.govmdpi.com This model, which was built using data from forty-one compounds, successfully identified key molecular features responsible for their inhibitory effects and demonstrated good predictive ability. nih.govmdpi.comresearchgate.net Such models are valuable for the rational design of new, more potent, and selective inhibitors.

Furthermore, machine learning algorithms have been employed to predict the estrogenic activity of a wide range of chemicals, including compounds structurally related to DES. nih.gov These models are trained on large datasets of compounds with known estrogen receptor binding affinities or functional activities. By learning the relationships between chemical structures and estrogenic activity, these models can then be used to screen large chemical libraries for novel estrogen receptor modulators or to predict the potential endocrine-disrupting effects of new chemicals. nih.govnih.gov For instance, a study utilized various machine learning and deep learning approaches on a dataset of over 7,500 compounds to model their interactions with the estrogen receptor, achieving good predictive performance. nih.gov While not focused specifically on this compound, these approaches provide a framework for the virtual screening and discovery of new ligands with desired activities at the estrogen receptor, which is central to the action of this compound.

The application of machine learning in real-world clinical data analysis has also provided insights into the use of fosfestrol (this compound). A study analyzing treatment sequences in metastatic prostate cancer used machine learning tools to identify that the sequence of orchiectomy followed by fosfestrol was uniquely associated with a surviving group of patients who had a prolonged response to initial androgen deprivation therapy. nih.gov

Table 2: Examples of Machine Learning and QSAR Studies Relevant to this compound's Action

Study TypeFocusKey Findings
3D-QSARPredicting CYP1B1 inhibition by trans-stilbene derivativesDeveloped a predictive model to guide the design of new inhibitors. nih.govmdpi.comresearchgate.net
Machine Learning/Deep LearningPredicting estrogen receptor agonism and antagonismConstructed models to predict the estrogenic activity of a large set of compounds. nih.gov
Machine LearningAnalysis of clinical treatment sequences in prostate cancerIdentified a patient subgroup that may benefit from a sequence involving fosfestrol. nih.gov

Future Directions in Stilphostrol Chemical Research

Elucidation of Unexplored Mechanisms of Action

While the primary mechanism of Stilphostrol (as its active form, DES) is understood to be through estrogen receptor binding, the exact intricacies of its action, particularly in specific contexts like castration-resistant prostate cancer, remain an area of active investigation. patsnap.comspandidos-publications.com Future research will likely delve deeper into the differential effects mediated by estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), as DES binds to both. patsnap.com The dual agonist/antagonist nature of DES, where it can either promote or inhibit cell growth depending on the cellular environment, warrants further exploration. patsnap.com

Key areas for future investigation include:

Receptor-Independent Actions: Studies have suggested that DES may have effects independent of estrogen receptors. For instance, in a xenograft model, DES was shown to suppress tumor androgen levels in an estrogen receptor-independent manner. researchgate.net Further research is needed to elucidate these non-classical pathways.

Telomerase Inhibition: Research has indicated that DES can act as a potent inhibitor of the enzyme telomerase, which is often upregulated in malignant cells. researchgate.net Understanding the structural and molecular basis of this inhibition could open new avenues for therapeutic design.

Direct Cytotoxic Effects: DES has been shown to induce apoptosis and have direct cytotoxic effects on prostate carcinoma cells in vitro. researchgate.net The specific signaling pathways and molecular targets involved in this process are not fully understood and represent a promising area for future studies.

Rational Design of Next-Generation this compound Analogues with Enhanced Selectivity

The stilbene (B7821643) scaffold, the core structure of this compound, is considered a "privileged structure" in medicinal chemistry due to its wide range of biological activities. nih.gov This provides a strong foundation for the rational design of new analogues with improved properties. researchgate.net A key goal is to enhance selectivity for specific estrogen receptor subtypes or to design compounds that target other pathways entirely, potentially reducing off-target effects. pnas.orgrsc.org

Future design strategies may include:

Bioisosteric Replacement: This approach involves substituting one atom or group of atoms with another that has similar physical or chemical properties. For example, substituting a hydroxyl group with an amino group, or hydrogen with fluorine, can alter the electronic properties and binding affinities of a molecule. u-tokyo.ac.jp

Structure-Activity Relationship (SAR) Studies: By systematically modifying the this compound structure and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for desired effects. frontiersin.org This information can then be used to guide the design of more potent and selective compounds.

Computational Modeling: Molecular docking and other computational techniques can be used to predict how different analogues will interact with their target receptors. rsc.orgfrontiersin.org This allows for the in-silico screening of large numbers of potential compounds before undertaking expensive and time-consuming synthesis and biological testing. For instance, phenyl esters of tamoxifen, another stilbene derivative, were designed and shown to have high binding affinity for both ERα and ERβ. frontiersin.org

Development of Novel Research Tools and Probes

The unique properties of stilbene compounds, including their fluorescence, make them ideal candidates for the development of novel research tools and probes. researchgate.net These tools are invaluable for studying biological processes at the molecular level. researchgate.net

Future developments in this area could include:

Fluorescent Probes: Stilbene-based fluorophores can be designed to bind to specific biological targets, such as proteins or nucleic acids, and their fluorescence can be used to visualize and quantify these targets in living cells. acs.orgnih.gov For example, novel trans-stilbene-based fluorophores have been developed to discriminate between native and misfolded forms of the protein transthyretin. acs.orgnih.gov

Molecular Rotors and Force Probes: "Stiff-stilbenes," which are fused ring analogues of stilbene, have been explored as molecular rotors and force probes due to their high quantum yield for photochemical isomerization and thermal stability. nih.gov

Chemical Probes for Biological Processes: Stilbene derivatives can be designed as chemical probes to dissect complex biological pathways. researchgate.net For instance, N-alkylamino stilbene compounds have been developed as inhibitors of amyloid-β aggregation for Alzheimer's disease research. mdpi.com

Integration of Advanced Preclinical Models (e.g., "Body-on-Chips" Systems)

To better predict the effects of this compound and its analogues in humans, there is a growing need for more sophisticated preclinical models that can accurately recapitulate human physiology. mdpi.comwikipedia.org

Advanced preclinical models include:

Organ-on-a-Chip (OOC) Systems: These are microfluidic devices that contain living human cells in a 3D microenvironment, simulating the structure and function of a specific organ, such as the liver, lung, or gut. wikipedia.orgharvard.edunih.gov These systems can be used to study the effects of compounds on organ-level function and to screen for potential toxicity. mdpi.comnih.gov

Body-on-a-Chip (BOC) Systems: These are multi-organ systems that connect several OOCs together, allowing for the study of how a compound affects multiple organ systems and their interactions. nih.govnih.gov This provides a more holistic view of a compound's potential efficacy and toxicity. nih.gov The integration of this compound research with these advanced models could provide more accurate predictions of its in vivo behavior.

Investigations into Metabolic Pathways and Their Modulation

The metabolic fate of this compound is a critical determinant of its activity and potential side effects. While it is known that this compound is a prodrug that is converted to DES, the complete metabolic pathways have not been comprehensively described. patsnap.comebi.ac.uk

Future research should focus on:

Identifying Metabolites: A full characterization of all the metabolites of this compound is needed. The principal metabolic pathways of DES are known to involve conversion to glucuronide and oxidation. wikipedia.org

Enzyme Interactions: Identifying the specific enzymes responsible for the metabolism of this compound and its derivatives is crucial. drugbank.com This knowledge can help predict potential drug-drug interactions and individual variability in response. For example, this compound may affect the metabolism of other drugs processed by the liver. patsnap.com

Modulating Metabolism: By understanding the metabolic pathways, it may be possible to design analogues that are more or less susceptible to metabolism, thereby controlling their duration of action and bioavailability.

Exploration of this compound's Role in Specific Cellular Contexts Beyond Established Targets

The biological effects of this compound are highly dependent on the specific cellular context. patsnap.com While its effects on hormone-responsive cancers are relatively well-studied, its role in other cellular contexts remains largely unexplored. patsnap.com

Potential areas for future exploration include:

Neurodegenerative Diseases: Preclinical studies have shown that other stilbene compounds, like resveratrol, can regulate cellular pathways implicated in neurodegeneration. nih.govijbs.com Investigating the potential neuroprotective effects of this compound and its analogues could open up new therapeutic avenues.

Inflammatory Responses: Neonatal exposure to DES in mice has been shown to up-regulate inflammatory chemokines in the vaginal epithelium, suggesting a role for this compound in modulating inflammatory pathways. nih.gov

Epigenetic Regulation: Stilbenes have been shown to have the potential to modulate epigenetic processes. frontiersin.org Research into how this compound might influence DNA methylation, histone modification, and non-coding RNA expression could reveal novel mechanisms of action.

Q & A

Basic Research Question

  • Analytical techniques : Use LC-MS/MS for high-sensitivity metabolite identification, with fragmentation patterns matched to reference libraries .
  • In vitro metabolism : Incubate this compound with liver microsomes (human/rodent) to profile phase I/II metabolites .
  • Validation : Include negative controls (e.g., heat-inactivated enzymes) to confirm enzymatic activity .

How should researchers design ethical studies involving historical clinical data on this compound?

Advanced Research Question

  • Data anonymization : Remove identifiers from archived patient records, adhering to GDPR/HIPAA standards .
  • Informed consent : For retrospective studies, obtain waivers from institutional review boards (IRBs) if original consent forms lack provisions for secondary analysis .
  • Bias mitigation : Address historical biases (e.g., underrepresentation of certain demographics) by stratifying data or acknowledging limitations in the "Discussion" section .

What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Basic Research Question

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • Outlier handling : Predefine criteria for excluding data points (e.g., >3 SD from mean) to maintain rigor .
  • Effect size reporting : Include confidence intervals for EC₅₀ values to quantify uncertainty .

How can researchers optimize in vitro assays to assess this compound’s ER selectivity?

Advanced Research Question

  • Cell line selection : Use ERα-transfected HEK293 cells alongside ERβ-specific lines to quantify subtype selectivity .
  • Competitive binding : Co-treat with selective ER modulators (SERMs) like tamoxifen to confirm receptor-specific activity .
  • Data normalization : Express results as % maximal response relative to estradiol controls to minimize inter-assay variability .

What frameworks guide hypothesis formulation for novel applications of this compound in oncology research?

Advanced Research Question

  • PICO framework : Define Population (e.g., ER+ breast cancer), Intervention (this compound ± adjuvant therapy), Comparison (standard care), and Outcomes (tumor regression rates) .
  • FINER criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Mechanistic plausibility : Link hypotheses to known ER signaling pathways (e.g., apoptosis induction in cancer cells) .

What validation steps are required for this compound batch-to-batch consistency in longitudinal studies?

Basic Research Question

  • Purity assays : Conduct elemental analysis and NMR spectroscopy for each batch .
  • Stability testing : Monitor degradation under storage conditions (e.g., -80°C vs. room temperature) via accelerated stability studies .
  • Documentation : Report batch-specific data (e.g., lot numbers, purity %) in supplementary materials .

How can researchers address gaps in toxicological data for this compound using class-based extrapolation?

Advanced Research Question

  • Literature mining : Perform targeted searches on organophosphate esters (this compound’s class) using databases like PubMed, focusing on hepatotoxicity or genotoxicity endpoints .
  • Read-across analysis : Compare ADME (absorption, distribution, metabolism, excretion) profiles with structurally analogous compounds .
  • In silico modeling : Use QSAR (quantitative structure-activity relationship) models to predict unmetabolized toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.